(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 36923-17-8
VCID: VC0133438
InChI: InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4-,6-/m1/s1
SMILES: C1C=C(N2C(S1)C(C2=O)N)C(=O)O
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.22 g/mol

(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 36923-17-8

Reference Standards

VCID: VC0133438

Molecular Formula: C7H8N2O3S

Molecular Weight: 200.22 g/mol

(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 36923-17-8

CAS No. 36923-17-8
Product Name (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
IUPAC Name (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4-,6-/m1/s1
Standard InChIKey RJFPBECTFIUTHB-INEUFUBQSA-N
Isomeric SMILES C1C=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O
SMILES C1C=C(N2C(S1)C(C2=O)N)C(=O)O
Canonical SMILES C1C=C(N2C(S1)C(C2=O)N)C(=O)O
Synonyms (6R-trans)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;
PubChem Compound 11735790
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator